molecular formula C10H5ClN2 B154246 4-Chlorobenzylidenemalononitrile CAS No. 1867-38-5

4-Chlorobenzylidenemalononitrile

Cat. No.: B154246
CAS No.: 1867-38-5
M. Wt: 188.61 g/mol
InChI Key: FQSXBLOWLYPURG-UHFFFAOYSA-N
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Description

4-Chlorobenzylidenemalononitrile is an organic compound with the molecular formula C10H5ClN2. It is a derivative of benzylidenemalononitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzylidenemalononitrile is typically synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. Catalysts such as titanium or zinc hydrotalcites can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzylidenemalononitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

4-Chlorobenzylidenemalononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzylidenemalononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

    Benzylidenemalononitrile: The parent compound without the chlorine substitution.

    4-Hydroxybenzylidenemalononitrile: A derivative with a hydroxyl group at the para position.

    4-(Dimethylamino)benzylidenemalononitrile: A derivative with a dimethylamino group at the para position.

Comparison: 4-Chlorobenzylidenemalononitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological behaviors, making it valuable for specific applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSXBLOWLYPURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075148
Record name 4-Chlorobenzylidenemalononitrile
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-38-5
Record name (4-Chlorobenzylidene)malononitrile
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Record name 4-Chlorobenzalmalononitrile
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Record name 4-Chlorobenzylidenemalononitrile
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Record name 4-Chlorobenzylidenemalononitrile
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Record name Malononitrile, (p-chlorobenzylidene)-
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Record name 4-CHLOROBENZALMALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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